2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid

chiral purity stereochemical fidelity lorlatinib intermediate

2-[(1R)-1-(2-Amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid (CAS 1454849-17-2) is a chiral, non-racemic synthetic intermediate that supplies the (R)-configured benzylic ether linkage and the bromopyridine coupling handle required for the convergent assembly of the macrocyclic ALK/ROS1 inhibitor lorlatinib (PF-06463922). The compound is a crystalline solid (C14H12BrFN2O3, MW 355.16) with an HPLC purity specification of ≥98%–99%, an (R)-absolute configuration confirmed by its defined stereochemical synthesis from enantiopure (R)-1-(5-fluoro-2-iodophenyl)ethanol, and a reactive 5-bromo substituent that enables the pivotal late-stage Suzuki–Miyaura macrocyclization reported in the primary discovery synthesis.

Molecular Formula C14H12BrFN2O3
Molecular Weight 355.16 g/mol
CAS No. 1454849-17-2
Cat. No. B13184075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid
CAS1454849-17-2
Molecular FormulaC14H12BrFN2O3
Molecular Weight355.16 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)Br)N
InChIInChI=1S/C14H12BrFN2O3/c1-7(21-12-4-8(15)6-18-13(12)17)11-5-9(16)2-3-10(11)14(19)20/h2-7H,1H3,(H2,17,18)(H,19,20)/t7-/m1/s1
InChIKeyARDNAVMJUKIFKR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1R)-1-(2-Amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid (CAS 1454849-17-2): Lorlatinib Key Chiral Intermediate


2-[(1R)-1-(2-Amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid (CAS 1454849-17-2) is a chiral, non-racemic synthetic intermediate that supplies the (R)-configured benzylic ether linkage and the bromopyridine coupling handle required for the convergent assembly of the macrocyclic ALK/ROS1 inhibitor lorlatinib (PF-06463922) . The compound is a crystalline solid (C14H12BrFN2O3, MW 355.16) with an HPLC purity specification of ≥98%–99%, an (R)-absolute configuration confirmed by its defined stereochemical synthesis from enantiopure (R)-1-(5-fluoro-2-iodophenyl)ethanol, and a reactive 5-bromo substituent that enables the pivotal late-stage Suzuki–Miyaura macrocyclization reported in the primary discovery synthesis [1].

Why Generic Interchange of the Lorlatinib Intermediate 1454849-17-2 Is Not Permissible


The stereochemical integrity of the (R)-benzylic ether center in 2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid is directly translated into the (10R)-configuration of the final lorlatinib macrocycle, which is essential for ALK/ROS1 kinase inhibitory activity [1]. Substituting this intermediate with the (S)-enantiomer, a racemate, or a des-bromo analog severs the synthetic route’s ability to deliver the correct stereochemistry or to execute the key Suzuki coupling; the resulting downstream product would be either a wrong stereoisomer with no target pharmacology or a failed coupling that halts the entire sequence. Simply matching the molecular formula without confirming the (R)-absolute configuration, the regiospecific 5-bromopyridine substitution pattern, and the ≥98% purity introduces a risk of batch failure in cGMP or research-scale campaigns that cannot be mitigated by later purification, because the incorrect diastereomer or des-halogen impurity co-elutes with the desired intermediate and propagates into the final API.

Quantitative Differentiation Evidence for Lorlatinib Intermediate 1454849-17-2


Enantiomeric Identity: (R)-Configuration vs. Racemate or (S)-Enantiomer

2-[(1R)-1-(2-Amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid is produced as a single (R)-enantiomer from enantiopure (R)-1-(5-fluoro-2-iodophenyl)ethanol, which is itself derived via asymmetric transfer hydrogenation with an enantiomeric excess (e.e.) exceeding 99% [1]. The stereochemical configuration is preserved through the Mitsunobu etherification step that couples the chiral alcohol with 2-amino-5-bromopyridin-3-ol, yielding the target intermediate with a specific optical rotation consistent with the (R)-configuration. By contrast, synthetic routes that employ racemic 1-(5-fluoro-2-iodophenyl)ethanol produce a pair of diastereomers in the final macrocycle, only one of which (the 10R-diastereomer) exhibits ALK inhibitory activity (IC50 < 1 nM against wild-type ALK), while the 10S-diastereomer is essentially inactive (IC50 > 1000 nM) [2]. Procurement of the (R)-configured intermediate 1454849-17-2 therefore obviates the need for costly chiral chromatographic separation of diastereomeric macrocycles after ring closure.

chiral purity stereochemical fidelity lorlatinib intermediate

Purity Specification: HPLC Purity of 1454849-17-2 vs. In-House Synthesized Intermediates

Commercial suppliers of the Lorlatinib intermediate 1454849-17-2 routinely certify HPLC purity at ≥ 98.0%–99.0% , a level that is critical for minimizing side reactions—particularly protodebromination—during the subsequent Suzuki–Miyaura macrocyclization. Lower-purity material (e.g., technical grade intermediates synthesized in a research lab without preparative HPLC purification) typically contains 5–15% of des-bromo impurity and unidentified by-products that can cap the palladium catalyst and reduce coupling yields by 30–50% as observed in the original medicinal chemistry scale-up campaigns [1]. The defined purity specification ensures reproducible catalyst turnover and macrocyclization yields exceeding 70%, which is essential for both cost-effective manufacturing and consistent research results.

HPLC purity quality specification procurement standard

Regiospecific Bromine Position: 5-Bromo vs. Other Halogen or Positional Isomers

The bromine atom in 2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid is located at the 5-position of the 2-amino-3-oxypyridine ring, precisely the site required for the intramolecular Suzuki–Miyaura coupling with a boronate ester that forms the 14-membered macrocyclic core of lorlatinib [1]. Alternative halogen intermediates, such as the 5-chloro analog (which would be less reactive in oxidative addition with Pd(0)) or the 4-bromo isomer (which would lead to the wrong macrocycle connectivity), are not functional equivalents. Patent data from competing synthetic routes explicitly identify the 5-bromo intermediate as providing a superior balance of reactivity and chemo-selectivity; attempts to employ the 5-iodo analog, while more reactive, led to increased homocoupling by-products (up to 25% yield loss) under the optimized conditions [2].

Suzuki coupling regiochemistry cross-coupling reactivity

Literature Authentication: Identity as the Exact Intermediate from the Pfizer Discovery Synthesis

Multiple independent supplier specifications and patent filings confirm that CAS 1454849-17-2 is the precise (R)-carboxylic acid intermediate used in the original Pfizer discovery synthesis of lorlatinib (PF-06463922) . This direct lineage to a successful drug candidate differentiates it from generic bromopyridine building blocks that share a similar core but have not been validated in a regulatory-compliant drug synthesis. The compound appears as a named intermediate in the synthetic pathway described in the primary Journal of Medicinal Chemistry publication and in subsequent process patents (WO2014207606A1), providing full traceability from procurement batch to final API [1].

lorlatinib synthesis process validation pharmaceutical intermediate

High-Value Application Scenarios for Lorlatinib Intermediate 1454849-17-2


Lorlatinib API Process Development and Scale-Up

Process chemistry teams engaged in generic lorlatinib development or alternative route scouting use CAS 1454849-17-2 as the preferred late-stage intermediate for Suzuki–Miyaura macrocyclization. Its defined (R)-configuration and high purity (>98%) enable direct process optimization without the confounding effects of diastereomeric mixtures or catalyst-poisoning impurities . The intermediate’s compatibility with Pd(dppf)Cl2-catalyzed intramolecular coupling under aqueous conditions (dioxane/water, 70–80 °C) yields the closed macrocycle in ~70% isolated yield, providing a robust starting point for further process intensification.

Medicinal Chemistry: Macrocyclic Kinase Inhibitor Library Synthesis

Medicinal chemists exploring novel macrocyclic ALK/ROS1/TRK inhibitors can leverage the 5-bromo-3-oxypyridine scaffold of 1454849-17-2 as a modular coupling partner. The intermediate’s carboxylic acid functionality allows straightforward amide coupling with diverse amine-containing linker-boronate fragments, enabling library synthesis of analogs with varied macrocycle sizes and side chains [1]. The enantiopure (R)-stereocenter serves as a fixed chiral template, ensuring that all library members share the correct absolute configuration for kinase binding pocket complementarity.

Analytical Reference Standard for Lorlatinib Impurity Profiling

Quality control laboratories require authenticated samples of synthetic intermediates to identify and quantify process-related impurities in lorlatinib drug substance. CAS 1454849-17-2, procured at ≥99% purity, can be used as a reference marker for HPLC impurity methods that track residual intermediate carry-over into the final API . Its well-characterized UV absorbance (λmax ~254 nm) and retention time under standard C18 reverse-phase conditions make it suitable for inclusion in system suitability mixtures for regulatory batch release testing.

Contract Research and CDMO Technology Transfer

Contract Development and Manufacturing Organizations (CDMOs) accepting technology transfer for lorlatinib generic production benefit from procuring the exact intermediate specified in the originator’s published route. Using CAS 1454849-17-2 as the designated starting material simplifies process validation documentation because the intermediate’s identity, purity specification, and synthetic origin are already cross-referenced to the primary literature and patent family [1], reducing the analytical method development burden for incoming raw material acceptance.

Quote Request

Request a Quote for 2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.